molecular formula C21H22BrN3O5 B11554718 methyl 2-{[(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}butanoyl]amino}benzoate

methyl 2-{[(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}butanoyl]amino}benzoate

Cat. No.: B11554718
M. Wt: 476.3 g/mol
InChI Key: XUDIKIIVJFFWGL-ZVHZXABRSA-N
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Description

Methyl 2-{[(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}butanoyl]amino}benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated phenoxy group and a hydrazinylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}butanoyl]amino}benzoate typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the bromination of a methylphenoxy compound, followed by acetylation and subsequent hydrazinylidene formation. The final step involves the coupling of the intermediate with a benzoate derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}butanoyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted phenoxy compounds.

Scientific Research Applications

Methyl 2-{[(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}butanoyl]amino}benzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-{[(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}butanoyl]amino}benzoate involves its interaction with specific molecular targets. The brominated phenoxy group and hydrazinylidene moiety play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromoacetate: Similar in structure but lacks the hydrazinylidene and benzoate groups.

    Methyl-2-amino-4-bromobenzoate: Contains a brominated benzoate group but differs in other functional groups.

Uniqueness

Methyl 2-{[(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}butanoyl]amino}benzoate is unique due to its combination of a brominated phenoxy group, hydrazinylidene moiety, and benzoate derivative. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C21H22BrN3O5

Molecular Weight

476.3 g/mol

IUPAC Name

methyl 2-[[(3E)-3-[[2-(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene]butanoyl]amino]benzoate

InChI

InChI=1S/C21H22BrN3O5/c1-13-10-15(22)8-9-18(13)30-12-20(27)25-24-14(2)11-19(26)23-17-7-5-4-6-16(17)21(28)29-3/h4-10H,11-12H2,1-3H3,(H,23,26)(H,25,27)/b24-14+

InChI Key

XUDIKIIVJFFWGL-ZVHZXABRSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)N/N=C(\C)/CC(=O)NC2=CC=CC=C2C(=O)OC

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)NN=C(C)CC(=O)NC2=CC=CC=C2C(=O)OC

Origin of Product

United States

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